Methotrexate-d3 Hexaglutamate is a stable isotope-labeled derivative of Methotrexate, a well-known antimetabolite used primarily in chemotherapy and autoimmune disease treatment. Methotrexate functions by inhibiting dihydrofolate reductase, leading to the depletion of folate levels necessary for DNA synthesis, particularly in rapidly dividing cells. The hexaglutamate form refers to the polyglutamated version of Methotrexate, which is more effective in cellular retention and activity compared to its parent compound.
Methotrexate-d3 Hexaglutamate is synthesized from Methotrexate through a process that involves the addition of glutamic acid residues. The d3 designation indicates that it contains three deuterium atoms, which are heavier isotopes of hydrogen. This modification is significant for research applications, particularly in pharmacokinetic studies and metabolic tracking.
Methotrexate-d3 Hexaglutamate falls under the category of antimetabolites and chemotherapeutic agents. It is classified as a folate antagonist due to its mechanism of action, which mimics folic acid and interferes with folate metabolism.
The synthesis of Methotrexate-d3 Hexaglutamate typically involves several steps:
The synthesis requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the structure and isotopic labeling.
The molecular structure of Methotrexate-d3 Hexaglutamate consists of:
This structure allows for enhanced cellular uptake and retention due to increased hydrophilicity and interaction with folate transporters.
Methotrexate-d3 Hexaglutamate participates in various biochemical reactions:
The reactions involving Methotrexate-d3 Hexaglutamate are typically monitored using chromatographic techniques to assess conversion rates and product formation.
Methotrexate-d3 Hexaglutamate exerts its pharmacological effects primarily through:
Studies indicate that polyglutamated forms have up to 100 times greater inhibitory potency compared to the unmodified drug, significantly impacting cell proliferation in cancerous tissues .
Relevant analyses include stability studies under various conditions and solubility assessments across different pH ranges .
Methotrexate-d3 Hexaglutamate is primarily utilized in:
Methotrexate-d3 hexaglutamate (MTXG6-d3) is a deuterium-labeled derivative of methotrexate (MTX) conjugated with six glutamyl residues via γ-peptide bonds. The core structure retains the 4-amino-10-methylpteroylglutamate backbone of MTX, with selective deuteration at the N-methyl group (–^13CD3), replacing three hydrogen atoms with deuterium atoms [2] [8]. This isotopic labeling modifies the molecular mass without significantly altering the stereochemistry or electronic properties of the parent compound. The hexaglutamate chain is attached sequentially through γ-carboxyl linkages to the α-carboxyl group of the native glutamate residue in MTX, resulting in a branched, anionic polyglutamyl tail [3] [7].
The molecular formula of the deuterated core is C20H19D3N8O5 (molecular weight: 457.46 g/mol) [8]. With six additional glutamate units (each C5H7NO4), the full hexaglutamate structure has an approximate formula of C50H59D3N13O29 and a molecular weight of ~1,316 g/mol. Nuclear magnetic resonance (NMR) spectroscopy confirms deuteration efficiency (>98% D) at the methyl position, while mass spectrometry distinguishes polyglutamyl chain lengths through characteristic fragmentation patterns [7] [8]. The γ-linked polyglutamyl chain enhances intracellular retention by increasing negative charge and molecular bulk, which limits passive diffusion across membranes [3] [10].
Table 1: Structural Features of Methotrexate-d3 Hexaglutamate
Component | Description |
---|---|
Deuteration Site | N-Methyl group (positions: 10-CH3 → 10-C^13CD3) |
Isotopic Purity | ≥98.9% atom D [7] |
Glutamyl Chain Linkage | γ-carboxyl bonds (enzymatically synthesized) |
Net Charge at pH 7.4 | -7 (due to multiple α/γ-carboxylate groups) |
Molecular Weight | ~1,316 g/mol (trifluoroacetate salt form) [7] |
Synthesis of MTXG6-d3 involves two sequential processes: (1) Deuterated MTX precursor synthesis and (2) Enzymatic polyglutamation. The deuterated core (MTX-d3) is synthesized via reductive methylation of 4-amino-4-deoxy-N10-methylpteroic acid using deuterated formaldehyde (D2C=O) and cyanoborodeuteride, achieving >98% isotopic incorporation [8]. Alternative routes involve catalytic deuteration of pre-formed MTX under high-pressure D2 atmospheres [7].
Polyglutamation is catalyzed by folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues to MTX-d3 using ATP hydrolysis. In vitro synthesis employs recombinant human FPGS incubated with MTX-d3, L-glutamate, ATP, and Mg2+ at 37°C and pH 8.5–9.0 [3] [10]. The reaction proceeds stepwise:
MTX-d3 → MTXG<sub>1</sub>-d3 → MTXG<sub>2</sub>-d3 → ... → MTXG<sub>6</sub>-d3
Chain length distribution is controlled by reaction kinetics: longer incubations (24–48 hours) and higher MTX-d3 concentrations (2–10 µM) favor hexaglutamate formation [3] [10]. Chemical synthesis strategies use solid-phase peptide synthesis (SPPS) with Boc-protected γ-glutamyl units. After chain elongation, trifluoroacetic acid deprotection yields MTXG6-d3 as a trifluoroacetate salt (purity: 98%) [7].
Table 2: Synthesis Methods for MTX-d3 Hexaglutamate
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Enzymatic (FPGS) | 37°C, pH 8.5–9.0, 24–48 h, ATP/Mg2+ | 55–70% | Biologically relevant γ-linkages; slow kinetics |
Chemical (SPPS) | Boc-Glu-OH, TFA deprotection | 40–50% | Precise chain control; non-native α/γ-linkage risk |
Purification relies on preparative reversed-phase HPLC (C18 column) with trifluoroacetic acid/acetonitrile gradients. Final purity (>95%) is confirmed by analytical HPLC and LC-MS, with the trifluoroacetate salt enhancing solubility [7].
Solubility and Partitioning: MTXG6-d3 is highly hydrophilic due to its six anionic carboxylate groups (log P < -4.0). It dissolves readily in aqueous buffers (≥50 mg/mL in PBS pH 7.4) but is insoluble in organic solvents like ethanol or DMSO. The trifluoroacetate salt form improves water solubility (>100 mg/mL) but may introduce counterion-associated variability in analytical assays [7].
Thermal and pH Stability: The compound remains stable for ≥24 months at -80°C in lyophilized form. In solution:
Spectroscopic Properties: UV-Vis spectra show characteristic absorbance at 258 nm (ε = 22,500 M-1cm-1) and 302 nm (ε = 7,400 M-1cm-1) in pH 7.0 buffer. Fluorescence emission at 460 nm (excitation 370 nm) enables sensitive detection in biological matrices [7].
Table 3: Physicochemical Stability Profile
Condition | Stability Outcome | Primary Degradation Pathway |
---|---|---|
Lyophilized (-80°C) | Stable ≥24 months | None |
Aqueous solution (4°C) | t1/2 = 30 days (pH 7.4) | Terminal glutamate hydrolysis |
Plasma (37°C) | t1/2 = 18 h | γ-Glutamyl hydrolase cleavage |
Light exposure | Photodecomposition (t1/2 = 6 h, UV light) | Pteridine ring oxidation |
Analytical Challenges: Size-exclusion chromatography (SEC) and capillary electrophoresis separate MTXG6-d3 from shorter-chain polyglutamates, while deuterium labeling shifts retention times in reversed-phase HPLC vs. non-deuterated analogs. Electrospray ionization mass spectrometry (ESI-MS) confirms molecular identity via m/z 659.5 [M+2H]2+ (calculated for C50H59D3N13O29) [7] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0